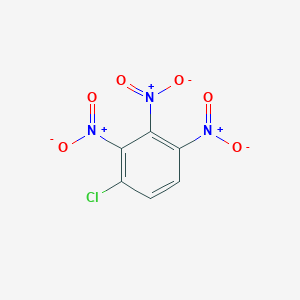
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyridine ring, a glycolic acid moiety, and a dimethylaminoethyl ester group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of Pyridineglycolic Acid: This step involves the reaction of pyridine with glycolic acid under controlled conditions to form pyridineglycolic acid.
Introduction of the Alpha-Phenyl Group: The alpha-phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with the pyridineglycolic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting compound is then esterified with 2-(dimethylamino)ethanol in the presence of an acid catalyst like sulfuric acid to form the ester.
Formation of Dihydrochloride Salt: Finally, the ester is reacted with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the alpha-phenyl and dimethylaminoethyl ester groups.
Phenylacetic acid: Contains the phenyl group but lacks the pyridine and dimethylaminoethyl ester groups.
Dimethylaminoethyl esters: Various esters with different acid moieties but similar dimethylaminoethyl groups.
Uniqueness
3-Pyridineglycolic acid, alpha-phenyl-, 2-(dimethylamino)ethyl ester, dihydrochloride is unique due to its combination of a pyridine ring, glycolic acid moiety, alpha-phenyl group, and dimethylaminoethyl ester, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
22907-26-2 |
|---|---|
分子式 |
C17H22Cl2N2O3 |
分子量 |
373.3 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-hydroxy-2-phenyl-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C17H20N2O3.2ClH/c1-19(2)11-12-22-16(20)17(21,14-7-4-3-5-8-14)15-9-6-10-18-13-15;;/h3-10,13,21H,11-12H2,1-2H3;2*1H |
InChIキー |
GTKQIQGVVQXMDI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CN=CC=C2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


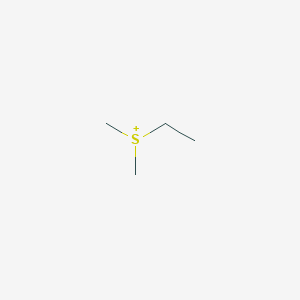

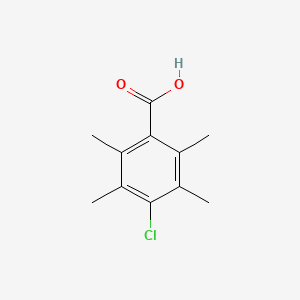
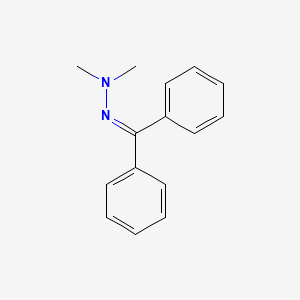

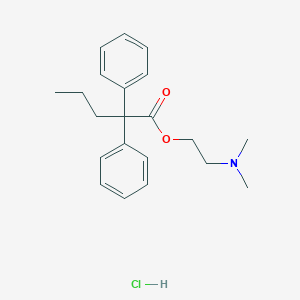
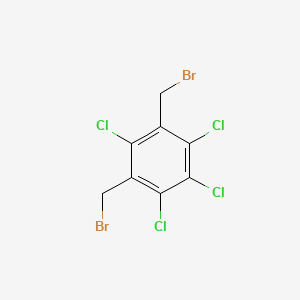
![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
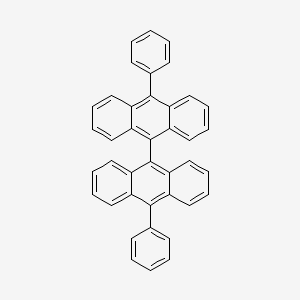
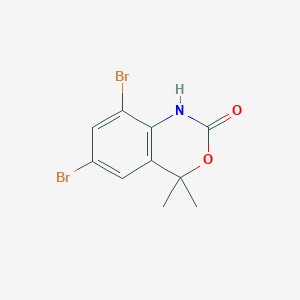
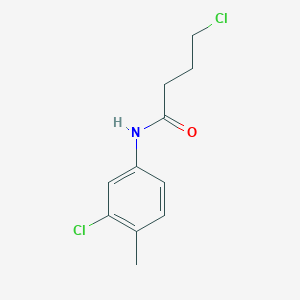
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)
